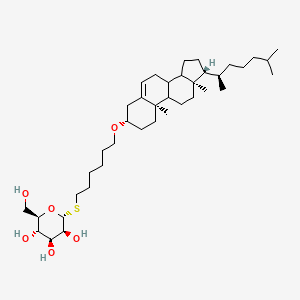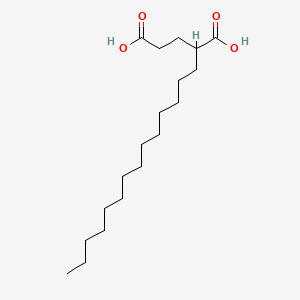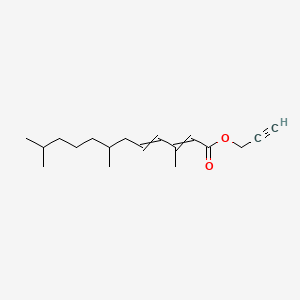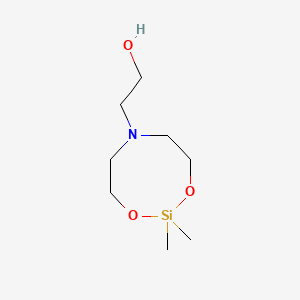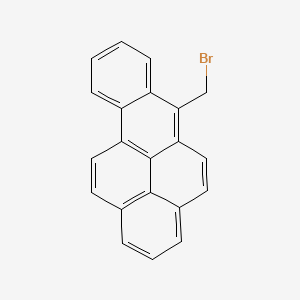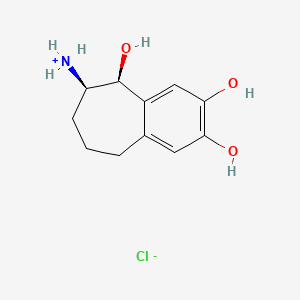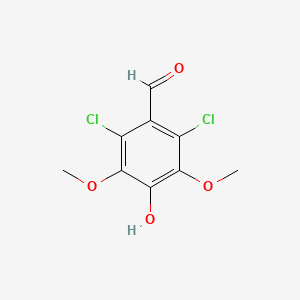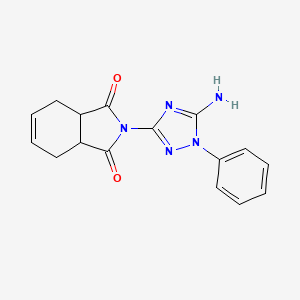
2-(5-Amino-1-phenyl-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a member of triazoles.
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Tan et al. (2016) outlines the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This includes the formation of amino and triazole derivatives, relevant to the chemical structure (Tan et al., 2016).
Application in Microwave-Assisted Synthesis
- Sena et al. (2007) report on the microwave-assisted synthesis of various isoindole-1,3-dione derivatives, demonstrating an efficient and easy approach. This method could be applicable to the synthesis of compounds related to 2-(5-Amino-1-phenyl-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione (Sena et al., 2007).
Anti-protozoal and Anti-cancer Properties
- Dürüst et al. (2012) explore the anti-protozoal and anti-cancer properties of novel oxadiazolyl pyrrolo triazole diones, a category which includes compounds similar to the one . This research highlights the potential biomedical applications of such compounds (Dürüst et al., 2012).
Development of Polymer-Supported 1,2,4-Triazoles
- Samanta and Yli-Kauhaluoma (2005) have developed a traceless synthesis of 3,5-disubstituted 1,2,4-triazoles on polymeric supports, which might be relevant for creating novel materials or drug delivery systems incorporating similar triazole structures (Samanta & Yli-Kauhaluoma, 2005).
Solvatochromic Shift Method and Dipole Moment Estimation
- Akshaya et al. (2016) conducted a study on a phthalimide derivative, utilizing solvatochromic shift methods to estimate ground and singlet excited state dipole moments. This research is significant in understanding the photophysical properties of related compounds (Akshaya et al., 2016).
properties
Product Name |
2-(5-Amino-1-phenyl-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H15N5O2/c17-15-18-16(19-21(15)10-6-2-1-3-7-10)20-13(22)11-8-4-5-9-12(11)14(20)23/h1-7,11-12H,8-9H2,(H2,17,18,19) |
InChI Key |
BRQJUXMVCVVPRO-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NN(C(=N3)N)C4=CC=CC=C4 |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NN(C(=N3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



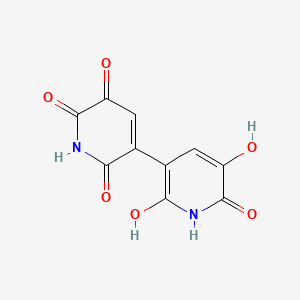
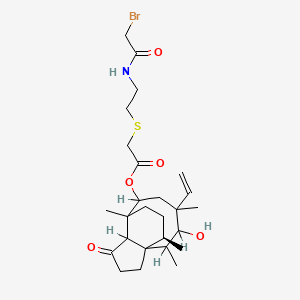

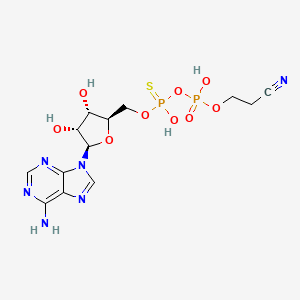
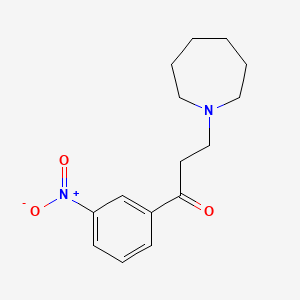
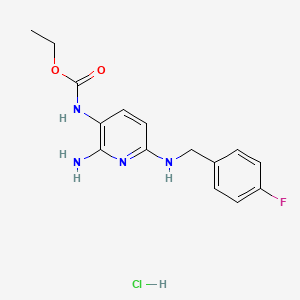
![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
